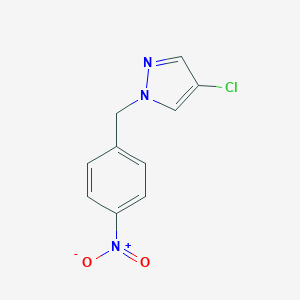

4-chloro-1-(4-nitrobenzyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-[(4-nitrophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKCTGBPWUIGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 1 4 Nitrobenzyl 1h Pyrazole

Precursor Synthesis and Functional Group Interconversions

The construction of 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole relies on the effective synthesis of two key building blocks: halogenated pyrazole (B372694) intermediates and functionalized nitrobenzylating agents.

Synthesis of Halogenated Pyrazole Intermediates

The primary halogenated precursor is 4-chloropyrazole. A prevalent method for its synthesis is the direct chlorination of 1H-pyrazole. This can be achieved using various chlorinating agents. For instance, reacting pyrazole with hypochloric acid or its salts is one documented approach. google.com Another common and effective method involves the use of thionyl chloride in the presence of a catalyst. google.com Additionally, electrochemical chlorination on a platinum anode in an aqueous sodium chloride solution presents a different synthetic route. researchgate.net Mechanochemical methods using trichloroisocyanuric acid have also been reported, offering a solvent-free alternative. rsc.org

Preparation of Functionalized Nitrobenzylating Agents

The requisite nitrobenzylating agent is typically 4-nitrobenzyl bromide. This compound is commonly synthesized from 4-nitrotoluene (B166481) through a free-radical bromination reaction. googleapis.com A standard laboratory procedure involves dissolving 4-nitrotoluene in a solvent like carbon tetrachloride and adding bromine dropwise while irradiating the mixture with a lamp to initiate the reaction. prepchem.comorgsyn.org The product can then be purified by crystallization. prepchem.comorgsyn.org

N-Alkylation Protocols and Regioselectivity Considerations for Pyrazole Systems

The central transformation in the synthesis is the N-alkylation of the 4-chloropyrazole ring with the 4-nitrobenzylating agent. A significant challenge in pyrazole alkylation is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms.

Mechanistic Insights into N-Alkylation Pathways

The N-alkylation of pyrazole proceeds via a nucleophilic substitution reaction, where a nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the alkylating agent. wuxiapptec.com For unsymmetrical pyrazoles, the reaction can yield two different regioisomers. The outcome is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. mdpi.comsemanticscholar.orgresearchgate.net Computational studies have shown that hydrogen bonding interactions between the pyrazole and the alkylating agent can play a crucial role in determining the transition state energies and, consequently, the preferred regioisomer. wuxiapptec.com Generally, N-alkylation under basic conditions proceeds with the deprotonation of the pyrazole followed by the addition of the electrophile. mdpi.comsemanticscholar.orgresearchgate.net

Catalytic Approaches in Pyrazole N-Alkylation

Various catalytic systems have been developed to enhance the efficiency and selectivity of pyrazole N-alkylation. Phase-transfer catalysis (PTC) is a highly effective method, often employed to facilitate the reaction between the pyrazole salt and the alkylating agent in a biphasic system. researchgate.net Catalysts like tetrabutylammonium (B224687) bromide can be used to achieve high yields of N-alkylpyrazoles. researchgate.net Magnesium-catalyzed alkylations have also been shown to provide high regioselectivity, particularly for the synthesis of N2-alkylated pyrazoles. thieme-connect.comthieme-connect.com Furthermore, acid-catalyzed methods using Brønsted acids have been developed as an alternative to traditional base-mediated alkylations. mdpi.comsemanticscholar.orgresearchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This includes the choice of base, solvent, temperature, and catalyst.

The selection of the base is critical, with common choices including potassium carbonate and sodium hydride. beilstein-journals.org The solvent also plays a significant role; polar aprotic solvents like DMF and acetonitrile (B52724) are often used. Studies on the N-alkylation of various pyrazoles have shown that different combinations of base and solvent can dramatically affect the ratio of the resulting N-1 and N-2 isomers. For instance, in the alkylation of indazoles (a related benzopyrazole system), using sodium hydride in THF was found to be highly selective for the N-1 position. beilstein-journals.org

An interactive table summarizing the influence of various parameters on pyrazole N-alkylation is presented below. This data is generalized from studies on various pyrazole systems and provides a guideline for optimizing the synthesis of the target compound.

| Parameter | Variation | General Observation on Yield and Regioselectivity |

| Base | K2CO3 | Moderate base, often provides good yields with variable regioselectivity depending on the substrate. |

| NaH | Strong base, can lead to higher yields and may favor a specific regioisomer, requires anhydrous conditions. | |

| Cs2CO3 | Often improves yields due to higher solubility and reactivity of the pyrazolate anion. | |

| Solvent | DMF | High-boiling polar aprotic solvent, generally leads to faster reaction rates. |

| Acetonitrile | Lower-boiling polar aprotic solvent, often a good choice for ease of removal. | |

| THF | Less polar solvent, can influence regioselectivity, often used with strong bases like NaH. | |

| Temperature | Room Temp | Slower reaction, may favor the thermodynamically more stable product. |

| 50-80 °C | Increased reaction rates, a common temperature range for these alkylations. | |

| Reflux | Can drive the reaction to completion but may decrease selectivity. | |

| Catalyst | None | Reaction may be slow and unselective. |

| Phase-Transfer Catalyst (e.g., TBAB) | Can significantly increase reaction rates and yields, especially in biphasic systems. | |

| Lewis Acid (e.g., MgBr2) | Can direct alkylation to a specific nitrogen, enhancing regioselectivity. |

By systematically adjusting these parameters, the synthesis of this compound can be tailored to achieve optimal results, providing a reliable and efficient route to this valuable chemical intermediate.

Sustainable Synthesis and Green Chemistry Principles in Pyrazole Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of pharmacologically important molecules, including pyrazole derivatives. nih.gov Traditional synthetic routes to pyrazoles often involve hazardous solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant waste generation. researchgate.net Consequently, the development of sustainable and eco-friendly methodologies is a primary focus of contemporary organic synthesis. nih.gov These green approaches aim to enhance reaction efficiency, minimize environmental impact, and ensure operational simplicity and economic viability. nih.gov Key strategies include the use of alternative energy sources like microwave and ultrasound, the application of recyclable catalysts, the replacement of volatile organic solvents with greener alternatives like water, and the design of solvent-free reaction protocols. thieme-connect.comrsc.org

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources have revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods. rsc.org Microwave irradiation and ultrasonication are at the forefront of these energy-efficient techniques, primarily due to their ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reaction profiles. rsc.orgnih.gov

Microwave-Assisted Synthesis (MAS)

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of microwaves with the reaction mixture. This localized, superheating effect can accelerate reaction rates by orders of magnitude compared to conventional refluxing. dergipark.org.tr In pyrazole synthesis, MAS has been successfully employed to shorten reaction times from hours to minutes and improve yields significantly. nih.govthepharmajournal.com For instance, the synthesis of pyrazole-oxadiazole hybrids, which included a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl moiety, saw reaction times decrease from 7–9 hours with conventional heating to just 9–10 minutes under microwave irradiation, with yields improving from 55–75% to 79–92%. nih.gov This methodology not only conserves energy but also aligns with the principles of green chemistry by minimizing side reactions and simplifying purification processes. dergipark.org.tr

Ultrasound-Assisted Synthesis (UAS)

Green Catalysis and Recyclable Catalysts

The move away from stoichiometric reagents towards catalytic processes is a cornerstone of green chemistry. In pyrazole synthesis, significant progress has been made in developing and utilizing green catalysts, which are typically non-toxic, inexpensive, and, most importantly, recyclable. researchgate.net Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. nih.gov

Examples of green catalysts used in pyrazole synthesis include:

Amberlyst-70: A recyclable resinous catalyst used for the aqueous synthesis of pyrazoles at room temperature from 1,3-diketones and hydrazines. researchgate.net

SnO–CeO₂ Nanocomposite: A recyclable heterogeneous catalyst employed for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water, retaining its activity for at least five cycles. springerprofessional.de

Bi₂O₃/ZrO₂: A heterogeneous catalyst that is easily recoverable and has been reused for up to six runs in the synthesis of pyrazole-linked 1,2,4-triazolidine-3-thiones in an aqueous medium. nih.gov

Graphene Oxide: Used as a carbocatalyst in the ultrasound-assisted, four-component synthesis of pyranopyrazoles in water, demonstrating good recyclability. mdpi.com

Alternative Solvents and Solvent-Free Conditions

A major source of waste in the chemical industry is the use of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of. Green chemistry promotes the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. tandfonline.com

Aqueous Media

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, availability, and low cost. thieme-connect.com Numerous synthetic protocols for pyrazole derivatives have been developed using water as the reaction medium. thieme-connect.commdpi.com These aqueous methods often lead to simplified work-up procedures and reduce the environmental burden associated with organic solvents. researchgate.net

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions represent an even greener alternative, minimizing waste and often reducing energy consumption. tandfonline.com These reactions can be facilitated by simply grinding the reactants together, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide, or by using techniques like microwave irradiation on solid supports. tandfonline.comnih.gov Catalyst-free cycloadditions of diazo compounds to alkynes have been conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for purification. rsc.org Similarly, multicomponent reactions catalyzed by montmorillonite (B579905) K10 have been performed under solvent-free conditions to produce highly substituted pyranopyrazoles. mdpi.com This approach epitomizes the efficiency and elegance of green chemistry by maximizing atom economy and minimizing waste. acs.org

Multicomponent Reactions (MCRs)

Spectroscopic and Diffraction Based Methodologies for Structural Confirmation of 4 Chloro 1 4 Nitrobenzyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule such as 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The pyrazole (B372694) ring protons, typically at positions 3 and 5, would appear as distinct singlets. The methylene (B1212753) protons of the benzyl (B1604629) group would also present as a singlet, with its chemical shift influenced by the adjacent pyrazole and nitro-substituted phenyl rings. The aromatic protons of the 4-nitrophenyl group would exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetrical substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. This would include the carbons of the pyrazole ring, the methylene bridge, and the 4-nitrophenyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, although in this specific molecule with many singlet peaks, its utility would be more focused on the aromatic system if there were more complex substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for piecing together the molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. For instance, it would show correlations between the methylene protons and the carbons of both the pyrazole and the 4-nitrophenyl rings, confirming the benzyl linkage. It would also confirm the substitution pattern on the pyrazole ring by showing correlations between the pyrazole protons and the pyrazole carbons.

A representative, albeit hypothetical, set of NMR data for this compound is presented below.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~7.8 | s | 1H | Pyrazole ring |

| H-5 | ~7.6 | s | 1H | Pyrazole ring |

| H-2', H-6' | ~8.2 | d | 2H | 4-Nitrophenyl ring |

| H-3', H-5' | ~7.5 | d | 2H | 4-Nitrophenyl ring |

| CH₂ | ~5.5 | s | 2H | Methylene bridge |

| Carbon (¹³C) | Chemical Shift (ppm) | Assignment |

| C-3 | ~140 | Pyrazole ring |

| C-4 | ~110 | Pyrazole ring |

| C-5 | ~130 | Pyrazole ring |

| C-1' | ~145 | 4-Nitrophenyl ring |

| C-2', C-6' | ~128 | 4-Nitrophenyl ring |

| C-3', C-5' | ~124 | 4-Nitrophenyl ring |

| C-4' | ~148 | 4-Nitrophenyl ring |

| CH₂ | ~55 | Methylene bridge |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands at particular frequencies.

For this compound, the key expected vibrational bands would include:

C-H stretching: Aromatic and pyrazole C-H stretches would appear around 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyrazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region.

NO₂ stretching: The nitro group would exhibit strong, characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.

C-N stretching: The stretching of the C-N bonds within the pyrazole ring and connecting the benzyl group would be found in the 1000-1300 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyrazole C-H Stretch | 3000 - 3100 | IR, Raman |

| Asymmetric NO₂ Stretch | ~1520 | IR, Raman |

| Symmetric NO₂ Stretch | ~1350 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Pyrazole C=N Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1300 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₁₀H₇ClN₄O₂), the expected exact mass would be calculated and compared to the experimental value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the benzyl C-N bond, leading to the formation of a 4-nitrobenzyl cation (m/z 136) and a 4-chloropyrazole radical.

Loss of the nitro group (NO₂) from the molecular ion or fragment ions.

Fragmentation of the pyrazole ring.

| Ion | Proposed Formula | Expected Exact Mass | Significance |

| [M]⁺ | [C₁₀H₇ClN₄O₂]⁺ | ~250.0257 | Molecular Ion |

| [M - NO₂]⁺ | [C₁₀H₇ClN₃]⁺ | ~204.0328 | Loss of nitro group |

| [C₇H₆NO₂]⁺ | [C₇H₆NO₂]⁺ | ~136.0399 | 4-Nitrobenzyl cation |

| [C₃H₂ClN₂]⁺ | [C₃H₂ClN₂]⁺ | ~101.9934 | 4-Chloropyrazole fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

| Chromophore | Expected Transition | Approximate λ_max (nm) |

| Pyrazole Ring | π → π | ~210-230 |

| 4-Nitrophenyl Group | π → π | ~260-280 |

X-ray Diffraction Crystallography for Solid-State Structure and Conformational Analysis

| Structural Parameter | Expected Value/Information |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Bond Lengths (e.g., C-Cl, C-N, N-N) | Precise values confirming covalent bonds |

| Bond Angles | Confirmation of ring geometries and substituent positions |

| Torsion Angles | Defines the conformation of the benzyl group relative to the pyrazole ring |

| Intermolecular Interactions | π-π stacking, C-H···O/N interactions |

Computational Chemistry and Theoretical Investigations of 4 Chloro 1 4 Nitrobenzyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and energy levels within a molecule. For 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole, Density Functional Theory (DFT) would be a suitable and widely used method to investigate its electronic structure and reactivity. These calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

Analysis of Electron Density Distribution and Charge Transfer

A key outcome of DFT calculations is the electron density distribution, which reveals how electrons are shared among the atoms in the this compound molecule. This analysis would pinpoint electron-rich and electron-deficient regions, providing clues about the molecule's polarity and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, FMO analysis would involve visualizing the spatial distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The calculated energies of these orbitals would provide quantitative measures of the molecule's electron-donating and accepting capabilities.

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | E_HOMO | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | E_LUMO | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Indicator of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

For this compound, the MEP map would display regions of negative potential (typically colored in shades of red), indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), indicating electron-deficient areas prone to nucleophilic attack. The nitro group's oxygen atoms and the pyrazole's nitrogen atoms would be expected to be regions of high negative potential, while the hydrogen atoms would likely exhibit positive potential.

Reactivity Prediction through Computational Descriptors

Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors derived from conceptual DFT can be calculated to provide a more nuanced understanding of the reactivity of this compound.

Global descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a general measure of the molecule's stability and reactivity.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1/η | Inverse of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Local reactivity would be investigated using Fukui functions (f(r)). These functions identify which atoms within the molecule are most susceptible to nucleophilic (f+(r)), electrophilic (f-(r)), or radical (f0(r)) attack. This allows for a site-specific prediction of reactivity, which is crucial for understanding reaction mechanisms involving this compound.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring, can lead to different spatial arrangements or conformers.

A thorough conformational analysis would be necessary to identify the most stable conformer(s) of the molecule. This would involve systematically rotating key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. The structure corresponding to the global energy minimum would represent the most likely conformation of the molecule in the gas phase. This is critical as the molecular conformation significantly influences its chemical and biological properties.

Solvent Effects on Electronic Structure and Reactivity

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to simulate these effects.

For this compound, both implicit and explicit solvation models could be employed. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for studying how the solvent's polarity affects the molecule's electronic structure, dipole moment, and the energies of its frontier orbitals.

Explicit solvation models would involve surrounding the this compound molecule with a number of individual solvent molecules (e.g., water, ethanol). While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which could play a crucial role in the molecule's behavior in solution. Such studies would provide a more realistic picture of its reactivity in a condensed phase.

Chemical Reactivity and Transformations of 4 Chloro 1 4 Nitrobenzyl 1h Pyrazole

Reactions at the Pyrazole (B372694) Core

The pyrazole ring in 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole is an aromatic heterocycle, but its reactivity is modulated by the substituents. The N1-benzyl group and the C4-chloro and nitro groups create a specific electronic environment that directs further chemical modifications.

Electrophilic Substitution Reactions (e.g., at C-5)

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position due to its higher electron density. rrbdavc.org However, with the C-4 position already occupied by a chlorine atom in the target molecule, any subsequent electrophilic attack is directed to other available positions, primarily the C-5 position. The presence of the electron-withdrawing 4-nitrobenzyl group at N1 and the chloro group at C4 deactivates the pyrazole ring towards electrophilic substitution, often requiring harsher reaction conditions.

Vilsmeier-Haack reactions, for instance, can introduce a formyl group onto the pyrazole ring, typically at an unsubstituted carbon. For related pyrazole systems, this reaction has been used to produce pyrazole-4-carbaldehydes from arylhydrazones. nih.gov Similarly, nitration and halogenation are common electrophilic substitution reactions for pyrazoles, though the existing deactivating groups on this compound would make these transformations challenging. nih.govmdpi.com Studies on the electrochemical chlorination of pyrazole and its derivatives have demonstrated the synthesis of 4-chloro-substituted products, indicating the feasibility of electrophilic halogenation at this position. researchgate.net

Nucleophilic Additions/Substitutions on the Pyrazole Ring

Nucleophilic substitution directly on the carbon atoms of the pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups can facilitate such reactions. More commonly, nucleophilic substitution involves the displacement of a leaving group attached to the ring.

A pertinent example is the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097), where the chlorine atom at the C-5 position is readily displaced by the azide nucleophile. mdpi.com This suggests that if a suitable leaving group were present at the C-5 position of this compound, it could undergo similar nucleophilic substitution reactions. The displacement of a halogen on a pyrazole ring is a key step in many synthetic pathways. researchgate.net

Ring-Opening and Rearrangement Reactions (e.g., thermal, photochemical)

Pyrazole rings can undergo ring-opening and rearrangement reactions under specific conditions, such as thermolysis or photolysis, particularly when suitably substituted. For instance, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid does not lead to the expected furoxan cyclization but instead results in an unusual rearrangement. This process involves the reduction of the azido (B1232118) group to an amino group and the oxidative acetoxylation of the methyl group. mdpi.compreprints.org

Such rearrangements are often driven by the formation of reactive intermediates like nitrenes. preprints.org While the specific compound this compound has not been reported to undergo these exact transformations, the reactivity of analogous structures indicates the potential for complex rearrangements under thermal or photochemical stimuli. wiley-vch.de

Transformations Involving the 4-Chloro Substituent

The chlorine atom at the C-4 position is a key functional handle for introducing molecular diversity through a variety of cross-coupling reactions. Its reactivity is central to the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The C4-chloro group of the pyrazole serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with a boronic acid or ester. fishersci.co.ukwikipedia.orglibretexts.org 4-Chloropyrazoles can be effectively coupled with various aryl and heteroaryl boronic acids to generate 4-aryl-pyrazoles. rsc.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgnih.gov The efficiency of these couplings can be influenced by the ligands on the palladium catalyst and the nature of the substituents on the pyrazole ring. nih.govnih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. While less commonly reported for 4-chloropyrazoles compared to Suzuki coupling, it remains a viable method for C-C bond formation. youtube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts, to produce substituted alkynes. libretexts.orgorganic-chemistry.orgwikipedia.org The this compound can serve as the halide component, allowing for the introduction of an alkynyl group at the C-4 position. This method is widely used in the synthesis of complex molecules and natural products. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between an aryl halide and an amine. organic-chemistry.orgsemanticscholar.org It allows for the direct amination of the C-4 position of the pyrazole ring, providing access to a wide range of 4-aminopyrazole derivatives. nih.govresearchgate.net The reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields, especially with less reactive chloro-substrates. nih.govorganic-chemistry.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | 4-Aryl/vinyl-pyrazole | Mild conditions, wide functional group tolerance. fishersci.co.ukwikipedia.org |

| Heck | Alkene (R'-CH=CH₂) | 4-Alkenyl-pyrazole | Forms substituted alkenes. |

| Sonogashira | Terminal alkyne (R''-C≡CH) | 4-Alkynyl-pyrazole | Requires Pd and Cu(I) catalysts. libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine (R'''R''''NH) | 4-Amino-pyrazole | Forms C-N bonds directly. nih.govorganic-chemistry.org |

Mechanisms of Dehalogenation Side Reactions

A common side reaction encountered during transition-metal-catalyzed cross-coupling reactions of aryl halides is dehalogenation, where the halogen atom is replaced by a hydrogen atom. organic-chemistry.org This undesired process can significantly lower the yield of the desired coupled product.

The mechanism of dehalogenation can occur through several pathways. One possibility involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. The hydride can originate from the solvent, base, or other reagents. Another proposed mechanism involves a reductive process where the aryl halide is reduced by the catalyst or other components in the system. researchgate.net In some cases, the presence of a nitrogen-containing protecting group on the heterocyclic ring has been shown to suppress this dehalogenation side reaction. researchgate.net The choice of catalyst, ligand, and reaction conditions can also play a critical role in minimizing the extent of dehalogenation. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

The chloro-substituent at the C4 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups onto the pyrazole core. The SNAr mechanism in this context is facilitated by the electron-withdrawing nature of the pyrazole ring itself, which is further enhanced by the attached 4-nitrobenzyl group. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the pyrazole ring, yielding the substituted product. libretexts.orgpressbooks.pub

The presence of strong electron-withdrawing groups, such as the nitro group on the benzyl (B1604629) moiety, is crucial for activating the ring towards nucleophilic attack. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgpressbooks.pub Consequently, the SNAr reaction on this compound can be achieved with a diverse range of nucleophiles.

Common nucleophiles employed in SNAr reactions with chloropyrazoles include amines, alkoxides, and thiolates, leading to the formation of amino-pyrazoles, alkoxy-pyrazoles, and thio-pyrazoles, respectively. The specific conditions for these reactions, such as solvent, temperature, and the potential need for a base, depend on the nucleophilicity of the attacking species. For instance, reactions with amines can lead to the introduction of N-containing heterocycles onto the pyrazole scaffold. dntb.gov.ua

Table 1: Examples of Nucleophiles for SNAr Reactions on 4-chloropyrazoles

| Nucleophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Amines | Aniline (B41778), Hydrazine (B178648) | -NH-Aryl, -NH-NH2 |

| Alkoxides | Sodium Methoxide | -OCH3 |

| Thiolates | Sodium Thiophenolate | -S-Aryl |

| Azides | Sodium Azide | -N3 |

Reactivity of the 4-Nitrobenzyl Moiety

The 4-nitrobenzyl group is not merely a passive substituent; it possesses its own distinct reactive sites that can be selectively targeted for transformations. These reactions primarily involve the nitro group and the benzylic methylene (B1212753) bridge.

The nitro group of the 4-nitrobenzyl moiety can be readily reduced to an amino group (NH2), a transformation that significantly alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This conversion opens up further avenues for derivatization, such as diazotization and subsequent coupling reactions or acylation of the newly formed aniline derivative. researchgate.net

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the need for chemoselectivity, to avoid unintended reactions with other functional groups in the molecule. scispace.com

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are highly effective. commonorganicchemistry.com For substrates containing sensitive groups like the chloro-substituent, which could be susceptible to hydrodehalogenation, milder catalysts like Raney Nickel might be preferred. commonorganicchemistry.com

Metal-Acid Systems: A variety of metals in acidic media can be used, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl2) is another mild option that can exhibit good selectivity in the presence of other reducible groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Pd/C) can also be employed. scispace.com

The reduction can sometimes be controlled to yield intermediate oxidation states, such as the hydroxylamino group (-NHOH), although the amino group is the more common product.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Selectivity Notes |

|---|---|---|

| H2, Pd/C | Catalytic hydrogenation; generally high yield. | Can reduce other functional groups (e.g., C-Cl bond). commonorganicchemistry.com |

| Fe, HCl or Sn, HCl | Dissolving metal reduction in acid. | Classic and effective method. masterorganicchemistry.com |

| SnCl2 | Mild reducing agent. | Offers good chemoselectivity. commonorganicchemistry.com |

| Zn, NH4Cl | Metal in a neutral ammonium (B1175870) chloride solution. | Provides neutral reduction conditions. scispace.com |

The benzylic methylene (-CH2-) linker is activated by both the adjacent pyrazole ring and the electron-withdrawing nitro group on the phenyl ring. This activation makes the benzylic protons relatively acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then participate in various reactions, such as alkylation, allowing for the construction of more complex structures.

Furthermore, the benzylic position is a potential site for oxidation. Under certain conditions, particularly during some deprotection strategies, this position can be oxidized. For example, cleavage of nitrobenzyl groups using aqueous NaOH has been proposed to proceed via oxidation at the benzylic position, which can lead to the formation of 4-nitrobenzaldehyde (B150856) as a byproduct. nih.gov

The 4-nitrobenzyl group is frequently used as a protecting group for nitrogen atoms in heterocycles, including pyrazoles. researchgate.netketonepharma.com Its stability under various reaction conditions, coupled with the availability of specific methods for its removal, makes it a valuable tool in multi-step synthesis. nih.govcaltech.edu The controlled cleavage of this group from the pyrazole nitrogen is a key transformation that unmasks the N-H functionality for further reactions or to yield the final target molecule.

Several strategies exist for the deprotection of N-nitrobenzyl groups:

Photolytic Cleavage: Ortho-nitrobenzyl groups are well-known photolabile protecting groups, and this reactivity extends to para-substituted variants. researchgate.netresearchgate.net Irradiation with UV light (e.g., at 350 nm) can induce cleavage of the nitrogen-benzyl bond, releasing the deprotected pyrazole. researchgate.netnih.gov This method is advantageous due to its mild and non-invasive nature.

Chemical Cleavage: While photolysis is common, chemical methods have also been developed. A notable method involves heating the N-(p-nitrobenzyl) compound with aqueous sodium hydroxide (B78521) in methanol, which effects cleavage of the protecting group. nih.govcaltech.edu This reaction is thought to be dependent on the presence of dissolved oxygen. nih.gov

Reductive Cleavage: A two-step deprotection strategy involves first reducing the nitro group to an amino group, forming a p-aminobenzyl derivative. This resulting group is much more labile and can be removed under milder oxidative conditions. nih.gov

Derivatization Strategies and Analogue Synthesis for Complex Chemical Libraries

This compound is an exemplary scaffold for the construction of complex chemical libraries. Its multiple reactive sites allow for a systematic and combinatorial approach to generating a large number of structurally diverse analogues. nih.gov Such libraries are invaluable in medicinal chemistry and materials science for screening and identifying compounds with desired properties.

The general strategy involves a stepwise modification of the core structure:

SNAr at C4: The chlorine atom is displaced by a variety of nucleophiles (amines, alcohols, thiols, etc.) to introduce the first point of diversity. This step can be used to build libraries of 4-substituted pyrazoles. rsc.orgscirp.org

Modification of the Nitrobenzyl Moiety: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further coupling reactions, introducing a second level of diversity. researchgate.netbeilstein-journals.org

Cleavage and N-H Derivatization: The 4-nitrobenzyl group can be cleaved to reveal the pyrazole N-H. This free N-H can then be alkylated or acylated with a new set of building blocks, providing a third vector for diversification.

This multi-directional approach allows for the rapid synthesis of large collections of related but distinct molecules. For example, starting from the 4-amino pyrazole obtained via SNAr, further cyclization reactions can be performed to create fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines. beilstein-journals.org Multi-component reactions, where several starting materials are combined in a single step, are also a powerful tool for rapidly building molecular complexity from pyrazole-based intermediates. mdpi.com

Advanced Applications of 4 Chloro 1 4 Nitrobenzyl 1h Pyrazole and Its Derivatives Non Clinical Focus

Catalytic Applications and Ligand Design

The presence of two nitrogen atoms, one of which possesses a lone pair of electrons available for coordination, makes the pyrazole (B372694) ring an excellent ligand for transition metals. nih.govchemscene.com This has led to the extensive use of pyrazole derivatives in both homogeneous and heterogeneous catalysis. nih.govpharmacognosyjournal.net

In homogeneous catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of a metal catalyst. N-substituted pyrazoles, such as 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole, are classified as monodentate ligands, coordinating to a metal center primarily through the sp²-hybridized nitrogen atom at the 2-position. This coordination is fundamental to the formation of catalytically active complexes with various transition metals, including palladium, rhodium, copper, and zinc. nih.govresearchgate.netresearchgate.net

The electronic properties of the pyrazole ligand are critical. The 4-chloro and 4-nitrobenzyl substituents on the target molecule are both electron-withdrawing. These groups decrease the electron density on the pyrazole ring, which in turn reduces the electron-donating ability (basicity) of the coordinating nitrogen atom. This modulation can have a profound impact on the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, the electronic nature of the ligand influences the rates of oxidative addition and reductive elimination steps. researchgate.net Palladium complexes bearing nitrophenylpyrazole-derived Schiff bases have been successfully employed as catalysts in such C-C bond-forming reactions. researchgate.net Similarly, rhodium-catalyzed asymmetric additions to allenes have utilized N-substituted pyrazoles to create chiral products with high enantioselectivity. nih.gov

The table below summarizes various pyrazole-based ligands and their applications in homogeneous catalysis, illustrating the scaffold's versatility.

Table 1: Examples of Pyrazole-Based Ligands in Homogeneous Catalysis

| Ligand Type | Metal | Catalytic Reaction | Research Finding |

|---|---|---|---|

| N-substituted Pyrazoles | Rhodium | Asymmetric addition to allenes | Gives access to enantioenriched allylic pyrazoles, which are precursors to medicinally important targets. nih.gov |

| Pyrazole-derived Schiff Bases | Palladium | Mizoroki-Heck C-C coupling | Palladium complexes showed good catalytic activity for the coupling of 4-styrylbenzaldehyde. researchgate.net |

| Pyrazole-based P,N,N-ligands | Manganese | Asymmetric hydroamination | Catalyzes the reaction of allylic alcohols with secondary amines to yield chiral γ-amino alcohols. acs.org |

| N-Arylpyrazoles | Copper | Condensation reactions | Copper triflate in an ionic liquid was found to be an effective catalyst for the synthesis of 3,5-diphenyl-1H-pyrazole from chalcones. nih.gov |

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. rsc.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue. Pyrazole derivatives can be integrated into heterogeneous systems by immobilizing them onto solid supports like polymers or silica (B1680970), or by using them as building blocks for insoluble frameworks such as Metal-Organic Frameworks (MOFs). pharmacognosyjournal.netrsc.orgnih.gov

Immobilization prevents the loss of expensive metal catalysts and facilitates their reuse, aligning with the principles of green chemistry. rsc.orgresearchgate.net For a molecule like this compound, the benzyl (B1604629) group could be functionalized with reactive handles (e.g., vinyl or siloxy groups) to allow for its covalent attachment to a polymer backbone or silica surface. Once coordinated with a metal, this supported ligand would form a robust heterogeneous catalyst. Nano-sized catalysts, such as nano-ZnO, have been shown to be effective heterogeneous catalysts for the synthesis of pyrazole derivatives themselves, highlighting the synergy between pyrazoles and solid-supported catalysis. mdpi.comresearchgate.net

The following table presents examples of heterogeneous catalytic systems that incorporate pyrazole scaffolds.

Table 2: Pyrazole Scaffolds in Heterogeneous Catalysis

| Catalyst System | Support/Framework | Reaction Type | Key Advantage |

|---|---|---|---|

| Pyrazole-functionalized catalyst | Amberlyst-70 (resinous) | Condensation/Cyclization | The catalyst is resinous, nontoxic, thermally stable, and cost-effective, with a simple workup. mdpi.com |

| Copper-Pyrazolate Chains | Metal-Organic Framework (PCN-1004) | Cross Dehydrogenative Coupling | The MOF is exceptionally stable and provides active sites for C-O/C-S bond formation with high efficiency and recyclability. nih.gov |

| Cobalt Oxide Nanoparticles | None (nanocatalyst) | Pyrazole Synthesis | Provides a green, solvent-mediated method for pyrazole synthesis with excellent yields in short reaction times. pharmacognosyjournal.net |

| Pyrazole-based compounds | Immobilized on polymer | Asymmetric Catalysis | Allows for easy separation of the catalyst from the product and potential for higher enantioselectivity compared to non-immobilized catalysts. rsc.org |

Organocatalysis is a subfield of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. benthamdirect.com This approach avoids the use of potentially toxic and expensive heavy metals. While the molecule this compound itself is not structured as a typical organocatalyst, the pyrazole scaffold is a key component in the design of such catalysts.

Often, organocatalytic activity in pyrazole-containing molecules arises from specific functional groups attached to the ring. For example, pyrazolinones (which have a carbonyl group on the pyrazole ring) can act as nucleophiles in asymmetric Michael additions, often catalyzed by chiral amines or thioureas. benthamdirect.comnih.gov These reactions are powerful tools for building complex chiral molecules. nih.gov While the subject compound lacks the typical features for direct organocatalysis (e.g., an acidic N-H proton or a basic amine side chain), its core structure can be considered a platform. Synthetic modification, for instance by introducing amine or thiourea (B124793) functionalities onto the benzyl ring, could transform it into a bifunctional organocatalyst capable of activating substrates through hydrogen bonding. nih.govacs.org

Materials Science and Functional Materials Development

The unique electronic and coordination properties of pyrazoles make them highly valuable building blocks for functional materials, including luminescent probes, coordination polymers, and components for electronic devices. nih.govnih.gov

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govdntb.gov.ua The ability to tune the structure and function of these materials by choosing specific ligands makes them promising for applications in gas storage, separation, and catalysis. digitellinc.com Pyrazole-based ligands are widely used in MOF synthesis because the pyrazole ring provides robust coordination to metal centers. nih.govdigitellinc.com

As a monodentate ligand, this compound could be used as a "capping" or "modulating" ligand in MOF synthesis, helping to control the final structure and porosity. To serve as a primary building block for a framework, the molecule would need to be rendered multitopic. This can be achieved by introducing additional coordinating groups, such as carboxylates, onto the 4-nitrobenzyl ring. For example, the synthesis of 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid created a multitopic ligand that was used to build 3D coordination polymers with interesting magnetic and fluorescence sensing properties. researchgate.net A MOF built with a ligand like 4-nitro-1H-pyrazole has been shown to exhibit anticancer properties. researchgate.net

The table below provides examples of pyrazole-based ligands used in the construction of coordination polymers and MOFs.

Table 3: Pyrazole-Based Ligands in Coordination Polymers and MOFs

| Ligand | Metal Ion(s) | Resulting Material/Framework | Noteworthy Property/Application |

|---|---|---|---|

| 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid | Co(II), Zn(II) | 3D Coordination Polymers | Fluorescence sensing of acetone (B3395972) and Fe³⁺ ions; antiferromagnetic behavior. researchgate.net |

| 1H-pyrazolo[3,4-b]pyridin-3-amine | Zn(II) | 2D and 3D Supramolecular Networks | Solid-state photoluminescence. nih.gov |

| 4-Nitro-1H-pyrazole | Zn(II) | 1D Metal-Organic Chains | Promising anticancer activity against colon, hepatoma, and melanoma cell lines. researchgate.net |

| tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H₃TPZA) | Zn(II), Ni(II) | 3D Arsenic Coordination Materials (AsCMs) | Unusual "pinwheel"-shaped pores; potential for gas separation and SO₂ sensing. digitellinc.com |

Pyrazole derivatives are emerging as important materials in the field of organic electronics and optoelectronics. rsc.orgmdpi.com While the parent pyrazole is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, making them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors. nih.govrsc.org

The structure of this compound features an electron-donating pyrazole ring connected to an electron-withdrawing nitrobenzyl group. This "push-pull" electronic structure is a common motif in molecules designed for nonlinear optics (NLO) and other optoelectronic applications. The extended conjugation across the molecule can lead to interesting photophysical properties. For example, pyrazolyl-substituted molecules have been investigated as multifunctional materials for OLEDs, where the introduction of electron-withdrawing groups was shown to enhance the photoluminescence quantum yield in the solid state. researchgate.net Furthermore, fused pyrazole systems, such as pyrazolo[3,4-b]quinolines, have been successfully employed as emitters in OLEDs, producing bright bluish-green light, and have also been tested in organic photovoltaic devices. mdpi.comresearchgate.net The combination of a halogen and a nitro group on the pyrazole scaffold suggests that this compound could be a precursor for materials with tailored electronic band gaps and emission characteristics. researchgate.net

The following table highlights the use of pyrazole derivatives in optoelectronic applications.

Table 4: Pyrazole Derivatives in Organic Electronics and Optoelectronics

| Pyrazole Derivative Type | Application | Key Finding |

|---|---|---|

| Pyrazolyl-substituted diethylene | Organic Light Emitting Diodes (OLEDs) | Introduction of electron-withdrawing cyano groups enhanced the solid-state photoluminescence quantum yield. researchgate.net |

| 6-CF₃-1H-pyrazolo[3,4-b]quinolines | OLEDs & Organic Photovoltaics (OPVs) | Acted as emitters producing deep bluish-green light with high brightness in OLEDs and showed photovoltaic effects. mdpi.comresearchgate.net |

| Fused Pyrazoles | General Optoelectronics | Fused pyrazole systems are considered attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation. rsc.org |

| 1,3,5-trisubstituted pyrazoles | Fluorescent agents | Many pyrazole derivatives exhibit strong luminescence and have applications as brightening agents and semiconductors. nih.gov |

Design Principles for Supramolecular Assemblies

The formation of ordered, functional supramolecular structures from individual molecules is governed by specific, non-covalent interactions. For pyrazole-based compounds like this compound, these assemblies are directed by a combination of hydrogen bonds, π-π stacking, and anion-π interactions.

The foundational design principle involves leveraging the hydrogen-bonding capabilities of the pyrazole ring. The NH group of a pyrazole can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor. nih.gov This dual nature allows for the formation of predictable motifs like dimers, trimers, and extended chains (catemers). nih.gov In the case of this compound, the substitution at the N1 position with the nitrobenzyl group removes the NH donor capability, shifting the focus to other interaction sites.

However, the aromatic pyrazole ring and the nitrobenzyl group are prime candidates for π-π stacking interactions. The design of supramolecular structures would focus on controlling the arrangement of these flat, aromatic systems to create stacked or herringbone patterns. The electron-deficient character of the 4-nitrobenzyl ring, combined with the pyrazole ring, can be exploited to interact with electron-rich aromatic systems.

Furthermore, the presence of anions can direct the assembly process. Studies on related 3,5-diphenylpyrazole (B73989) salts demonstrate that anions like H₂PO₄⁻, NO₃⁻, and Cl⁻ form strong hydrogen bonds with protonated pyrazole rings, acting as a driving force for creating extensive supramolecular frameworks. rsc.org For this compound, while it is not protonated, the electron-poor nature of the system could facilitate anion-π interactions, where an anion is attracted to the face of the aromatic rings. Theoretical studies confirm that the strength of these interactions can be tuned by the choice of anion and the electronic properties of the pyrazole derivative. rsc.org

Table 1: Key Non-Covalent Interactions in Pyrazole-Based Supramolecular Design

| Interaction Type | Description | Role of Pyrazole Moiety | Potential Influence of Substituents (e.g., -Cl, -NO₂) |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | The pyrazole NH can act as a donor and the adjacent N as an acceptor, forming defined motifs (dimers, trimers). nih.gov | N1-substitution (like the nitrobenzyl group) removes the primary NH donor site. |

| π-π Stacking | Attraction between aromatic rings. | The pyrazole ring and any aromatic substituents provide surfaces for stacking interactions. | Electron-withdrawing groups alter the ring's quadrupole moment, influencing stacking geometry and strength. |

| Anion-π Interactions | Electrostatic attraction between an anion and the face of an electron-deficient aromatic ring. | The pyrazole ring itself can be engineered to be electron-poor. | Strong electron-withdrawing groups like chloro and nitro significantly enhance the ring's capacity for anion binding. rsc.org |

Chemical Sensors and Probes for Analyte Detection

The design of chemical sensors based on pyrazole derivatives is a highly active area of research. rsc.org The core principle involves integrating a molecular recognition unit (a receptor) with a signal transduction mechanism, often within a single molecule. nih.gov The pyrazole scaffold is versatile for this purpose, serving as a structural component, a part of the receptor, and sometimes even as the signaling unit itself. rsc.orgnih.gov

Design of Receptors for Specific Chemical Recognition

Designing a pyrazole-based receptor for a specific analyte, such as a metal cation or an anion, requires the strategic placement of binding sites. The nitrogen atoms of the pyrazole ring are natural Lewis bases and can act as coordination points for metal ions. rsc.org

The key design principles include:

Chelation: Creating a multidentate ligand by attaching other donor groups (e.g., pyridine (B92270), amine, or hydroxyl groups) to the pyrazole scaffold. This enhances both the affinity and selectivity for a target ion by forming a stable chelate ring. For instance, combining a pyrazole with a pyridine group creates a bidentate N,N-donor site suitable for binding various metal cations. nih.gov

Steric and Electronic Tuning: The substituents on the pyrazole ring play a crucial role. The 4-chloro and 1-(4-nitrobenzyl) groups on the target compound are electron-withdrawing, which would modulate the basicity of the pyrazole nitrogens and influence their coordination properties. These bulky groups can also introduce steric hindrance, creating a size-selective binding pocket that favors certain analytes over others.

Hydrogen Bonding Pockets: For anion sensing, the design shifts to creating hydrogen bond donor sites. While the N1-substituted this compound lacks an NH donor, derivatives can be designed by incorporating moieties like ureas, thioureas, or amides, which are excellent hydrogen bond donors for anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). nih.gov The pyrazole then acts as a rigid scaffold to pre-organize these binding groups.

Mechanistic Basis of Signal Transduction in Pyrazole-Based Sensors

Once the receptor binds the analyte, a detectable signal must be generated. In fluorescent sensors, this is achieved by modulating the emission properties of a fluorophore. The pyrazole ring can be part of the fluorophore or be linked to one.

Common signal transduction mechanisms include:

Intramolecular Charge Transfer (ICT): This mechanism involves a molecule with an electron-donating part (D) and an electron-accepting part (A) connected by a π-conjugated system. Binding of an analyte can enhance or inhibit the ICT process, leading to a shift in the fluorescence emission wavelength. For example, protonation of a pyridine group attached to a pyrazole fluorophore can increase its electron-accepting ability, inducing ICT and causing a color change. mdpi.com The 4-nitrobenzyl group in this compound is a strong electron acceptor, making this compound a potential building block for ICT-based sensors.

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is electronically "quenched" by a nearby receptor through electron transfer. When the receptor binds to an analyte (like a metal ion), its redox potential changes, which can inhibit the PET process. This blockage of the quenching pathway "turns on" the fluorescence. Pyridine and pyrazole nitrogen atoms can act as PET quenchers, and their coordination to a metal ion like Zn²⁺ can suppress this quenching, resulting in a significant fluorescence enhancement. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): Some fluorophores contain acidic and basic sites that allow a proton to transfer in the excited state. This process results in a large Stokes shift (separation between absorption and emission peaks). If an analyte binds to either the acidic or basic site, it can disrupt the ESIPT process, leading to a "turn-off" of the long-wavelength emission and often a "turn-on" of a shorter-wavelength emission. nih.gov

Tools for Mechanistic Chemical Biology

Beyond analyte detection, pyrazole derivatives are valuable tools for probing biological processes at the molecular level in controlled, in vitro settings. Their structural versatility allows them to be tailored to interact with specific biological macromolecules like proteins. nih.govnih.gov

Investigation of Molecular Recognition Processes

Pyrazole derivatives are widely used to study the mechanisms of ligand-protein binding. Their rigid scaffold allows for well-defined positioning of functional groups that can interact with amino acid residues in a protein's active site.

Probing Enzyme Active Sites: By systematically modifying the substituents on the pyrazole ring, researchers can map the steric and electronic requirements of an enzyme's binding pocket. For instance, studies on cytochrome P450 CYP2E1 showed that adding a methyl group to the C4 position of pyrazole dramatically increased binding affinity by 50-fold compared to the unsubstituted pyrazole, highlighting a favorable hydrophobic interaction. nih.gov In contrast, larger groups or substitutions at other positions can introduce steric clashes that prevent binding. nih.gov The this compound could be used in similar studies to probe pockets that accommodate planar groups and have specific electronic requirements.

Elucidating Binding Modes: The pyrazole nitrogen at position 2 frequently acts as a ligand for heme iron in enzymes like cytochromes or as a hydrogen bond acceptor in kinase active sites. nih.govmdpi.com Molecular docking and X-ray crystallography studies reveal that pyrazole derivatives adopt specific orientations to maximize favorable interactions, such as hydrogen bonds with the protein backbone, hydrophobic interactions with nonpolar residues, and π-cation interactions. acs.org These studies provide a mechanistic blueprint of how a ligand recognizes its protein target.

Table 2: Examples of Pyrazole Derivatives in Molecular Recognition Studies

| Pyrazole Derivative Class | Protein Target | Key Interactions Investigated | Research Finding |

| Monocyclic Pyrazoles | Cytochrome P450 (CYP2E1) | Heme-iron ligation, hydrophobic interactions | Substituent size and position on the pyrazole ring critically affect binding affinity and stoichiometry. nih.gov |

| Aminopyrazole Derivatives | Checkpoint Kinase 1 (CHK1) | Hydrogen bonding, hydrophobic interactions | The pyrazole ring acts as a scaffold to orient other functional groups (aminopyrazine, dialkoxy phenyl) for optimal binding. mdpi.com |

| Tetrahydropyrazolopyridinones | LIM Kinase 1 (LIMK1) | Hydrogen bonding, π-cation interactions | The pyrazole core interacts with the catalytic DFG loop, while a benzyl substituent forms a π-cation interaction with a histidine residue. acs.org |

Development of Fluorescent Probes for Cellular Pathways

To visualize biological pathways within cells, fluorescent probes must be designed with specific properties. The pyrazole scaffold is an excellent starting point for such probes due to its synthetic tractability and good biocompatibility. nih.gov

The chemical design of these probes focuses on two key aspects:

Fluorophore Construction: The pyrazole ring itself can be part of a larger, conjugated system to create an intrinsic fluorophore. More commonly, a known fluorophore (like coumarin, fluorescein, or rhodamine) is attached to the pyrazole scaffold. The pyrazole then serves as a linker or a recognition element that modulates the fluorophore's properties upon a specific biological event. nih.gov

Organelle Targeting: To direct a probe to a specific cellular compartment, such as the mitochondria or lysosomes, specific targeting groups are incorporated into the molecular design.

Mitochondria: Targeting is often achieved by attaching a lipophilic cation, like a triphenylphosphonium (TPP) group. The large positive potential across the inner mitochondrial membrane drives the accumulation of these cationic probes inside the mitochondria.

Lysosomes: These organelles are acidic (pH ~4.5-5.0). A common strategy is to attach a basic moiety, such as a morpholine (B109124) group, which becomes protonated in the acidic lysosomal environment, trapping the probe inside. mdpi.comfrontiersin.org

For this compound, a synthetic pathway could involve modifying the nitrobenzyl group or the pyrazole ring to attach a suitable fluorophore and an organelle-targeting moiety, thereby creating a custom probe for in vitro cellular imaging studies. nih.gov

Emerging Trends and Future Research Trajectories

Integration with Flow Chemistry and Automated Synthesis Techniques for Pyrazole (B372694) Derivatives

Traditional batch synthesis of complex heterocyclic compounds like pyrazole derivatives often faces challenges related to scalability, safety, and reaction control. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful alternative that offers enhanced control over parameters like temperature, pressure, and reaction time. nih.govresearchgate.net This methodology is particularly advantageous for handling potentially hazardous intermediates, such as hydrazines, which are common in pyrazole synthesis, by generating them in situ and immediately consuming them in the next reaction step. nih.gov

For a molecule like 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole, a multi-step flow synthesis could be envisioned. For instance, a reported four-step continuous flow process for converting anilines into pyrazoles demonstrates the feasibility of such an approach. nih.gov Automated platforms integrating stopped-flow reactors can further accelerate the synthesis and optimization of combinatorial libraries of pyrazole derivatives, allowing for rapid screening of reaction conditions with minimal reagent use. nih.gov This technique would be invaluable for exploring variations of the substituents on the this compound scaffold to quickly build structure-activity relationships (SAR).

| Parameter | Batch Synthesis | Flow Chemistry | Automated Flow Synthesis |

| Scalability | Often challenging | More straightforward | High-throughput library generation |

| Safety | Handling of unstable intermediates | In situ generation minimizes exposure | Automated handling reduces risk |

| Control | Limited control over mixing/temp | Precise control over parameters | Algorithm-driven optimization |

| Efficiency | Can be time-consuming | Reduced reaction times | Rapid screening and optimization |

Machine Learning and Artificial Intelligence Approaches in Pyrazole Chemistry

The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. youtube.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling the prediction of molecular properties, reaction outcomes, and even entire synthetic pathways. acs.orgnih.gov These computational tools can analyze massive datasets of known compounds and reactions to identify patterns that guide the design of new molecules and synthetic routes. acs.orggoogle.com

For this compound, AI could be employed in several ways:

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of novel pyrazole derivatives. For instance, quantitative structure-property relationship (QSPR) models have been developed to predict the crystalline density of pyrazole-based energetic materials, a field where nitro-substituents are common. nih.gov Similar models could predict solubility, reactivity, or potential biological activity for analogues of this compound.

Synthesis Planning: AI-powered tools like retrosynthesis programs can propose viable synthetic routes to target molecules, breaking them down into simpler, commercially available starting materials. youtube.comacs.org This accelerates the "make" phase of the design-make-test-analyze cycle in medicinal chemistry. acs.org

Generative Design: Generative AI models can propose entirely new molecular structures that are optimized for a specific function, while simultaneously generating a plausible synthetic recipe, ensuring the designed molecules are synthetically accessible. youtube.com This approach could be used to design novel halogenated and nitrobenzyl-substituted pyrazoles with enhanced properties.

Further Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

The functionalization of the pyrazole core is central to creating diverse derivatives. nih.gov A significant area of modern organic synthesis is the development of transition-metal-catalyzed C-H activation reactions, which allow for the direct formation of new bonds at carbon-hydrogen sites without the need for pre-functionalized starting materials. rsc.org This atom-economical approach provides efficient access to complex molecules.

For halogenated pyrazoles like this compound, the presence of the chloro-substituent can influence the regioselectivity of C-H functionalization reactions. Research has shown that palladium-catalyzed direct arylation of 5-chloropyrazoles can be directed to the C4 position. acs.org The electron-withdrawing nature of both the chloro and nitro groups in this compound could activate the C-H bonds on the pyrazole ring, making them amenable to such transformations. Guided C-H activation has been successfully applied to 4-nitropyrazoles to achieve regioselective arylation at the C5 position. acs.org Future research could explore these guided C-H activation strategies to synthesize novel 4,5-disubstituted derivatives of the target compound, providing rapid access to new chemical entities. nih.gov Unusual transformations, such as rearrangements initiated by transient nitrene species, have also been observed in substituted pyrazoles, suggesting that unexpected reactivity patterns for this compound may yet be discovered. mdpi.com

| Reaction Type | Description | Potential Application to this compound |

| C-H Arylation | Direct formation of a C-Aryl bond at a C-H site. rsc.org | Selective functionalization at the C5 position. acs.org |

| C-H Alkenylation | Direct formation of a C-Alkenyl bond at a C-H site. researchgate.net | Introduction of vinyl groups for further diversification. |

| Nitrene-Mediated Rearrangement | Ring-opening and recyclization cascades initiated by a nitrene intermediate. mdpi.com | Access to novel heterocyclic scaffolds. |

Expansion into Uncharted Application Domains for Halogenated and Nitrobenzyl-Substituted Pyrazoles

The unique combination of a 4-chloro and a 1-(4-nitrobenzyl) group endows this compound with a specific electronic and structural profile that could be exploited in various fields beyond traditional medicinal chemistry. While many pyrazole derivatives are explored for their biological activities due to their ability to form key interactions with biological targets, their applications in other areas are an expanding frontier. chemimpex.comnih.govmdpi.com

Materials Science: Pyrazole-based compounds are being investigated for their optoelectronic properties. researchgate.net The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the charge transfer properties of a molecule. This makes nitro-substituted pyrazoles and other heterocycles potential candidates for use in organic electronics, such as in the formulation of specialty polymers or as components in optoelectronic devices. chemimpex.com

Agrochemicals: The pyrazole scaffold is a well-established core in many effective herbicides and fungicides. chemimpex.com The 4-chloro substituent is a common feature in this class of compounds. Exploring the potential of this compound and its analogues in crop protection represents a logical extension of existing pyrazole chemistry.

The continued exploration of these emerging trends will undoubtedly unlock the full potential of this compound, paving the way for novel discoveries and applications across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-1-(4-nitrobenzyl)-1H-pyrazole?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves:

- Step 1 : Reacting a pyrazole precursor (e.g., 1H-pyrazole) with 4-nitrobenzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF.

- Step 2 : Chlorination at the 4-position using agents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperatures (60–80°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitrobenzyl group integration at δ 5.5–6.0 ppm for CH₂).

- X-ray Diffraction : Resolves tautomeric forms (e.g., pyrazole ring planarity) and dihedral angles between substituents (critical for structure-activity relationships) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in pyrazole functionalization?

Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of intermediates, while DMF may stabilize transition states in chlorination .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

- Temperature Control : Reflux conditions (80–100°C) balance kinetic vs. thermodynamic product formation.

- Monitoring Tools : TLC or in-situ IR spectroscopy tracks intermediate formation to minimize side products .

Q. How do tautomeric equilibria and crystal packing influence the compound’s reactivity and biological activity?

Methodological Answer :

- Tautomer Analysis : Co-crystallization of tautomers (e.g., 3- vs. 5-substituted pyrazoles) can occur, as seen in fluorophenyl-pyrazole derivatives. X-ray data (e.g., triclinic P1 symmetry) reveal hydrogen-bonding networks that stabilize specific tautomers .

- Biological Implications : Tautomeric forms may differentially bind to enzyme active sites. For example, nitrobenzyl substituents can enhance π-π stacking with aromatic residues in target proteins .

Q. How can researchers reconcile contradictory reports on the biological activity of nitrobenzyl-pyrazole derivatives?

Methodological Answer :

- Structural Comparisons : Minor substituent changes (e.g., chloro vs. methyl groups) drastically alter bioactivity. For instance, ethyl carboxylate derivatives show inactivity in anticancer screens, while acyloxy analogs exhibit antibacterial effects .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT vs. SRB protocols) and cell lines (e.g., HeLa vs. MCF-7) to reduce variability.